5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole

Fragment-Based Drug Discovery Physicochemical Property Optimization Lipophilic Ligand Efficiency

5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole (CAS 500129-17-9) is a disubstituted pyrazole—a five-membered heterocycle bearing a 2,6-difluorophenyl group at position 5 and an ethyl substituent at position 4. With a molecular weight of 208.21 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area (tPSA) of 28.7 Ų, the compound resides firmly within lead-like physicochemical space (MW.

Molecular Formula C11H10F2N2
Molecular Weight 208.212
CAS No. 500129-17-9
Cat. No. B2791646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole
CAS500129-17-9
Molecular FormulaC11H10F2N2
Molecular Weight208.212
Structural Identifiers
SMILESCCC1=C(NN=C1)C2=C(C=CC=C2F)F
InChIInChI=1S/C11H10F2N2/c1-2-7-6-14-15-11(7)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
InChIKeyKTPDJTLGHWSVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole (CAS 500129-17-9): A Privileged Fluorinated Pyrazole Fragment for Kinase-Targeted Drug Discovery


5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole (CAS 500129-17-9) is a disubstituted pyrazole—a five-membered heterocycle bearing a 2,6-difluorophenyl group at position 5 and an ethyl substituent at position 4 [1]. With a molecular weight of 208.21 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area (tPSA) of 28.7 Ų, the compound resides firmly within lead-like physicochemical space (MW <300, clogP <3, tPSA ~29) [1]. Originally supplied as part of the Maybridge fragment screening collection (Maybridge3_001115), it is catalogued in public databases including PubChem (CID 2805452; CHEMBL5494510) and the ZINC library (ZINC00141272) [1].

Why 5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole Cannot Be Interchanged with Generic Pyrazole Analogs


Substituting the 2,6-difluorophenyl motif or the 4-ethyl group with structurally similar alternatives—such as 2,6-dichlorophenyl, 2,4-difluorophenyl, or a simple 4-H pyrazole—fundamentally alters the compound's target engagement potential, physicochemical fingerprint, and synthetic accessibility. In the well-characterized 1H-pyrazolo[3,4-b]pyridine CDK inhibitor series, the 2,6-difluorophenyl substitution was demonstrated to be critical for potent inhibitory activity, forming key hydrogen bonds with Leu83 in the CDK2 ATP-binding pocket; replacement with 2,6-dichlorophenyl or other variants is explicitly described in patent disclosures as generating distinct, non-interchangeable chemical matter with different kinase selectivity profiles [1][2]. Furthermore, removal of the 4-ethyl substituent reduces logP by approximately 0.3 units and lowers molecular weight below 200 Da, altering fragment library classification and screening hit expansion strategies [3]. Even the positional isomer—the 3-(2,6-difluorophenyl) variant—places the aryl group in a different orientation relative to the pyrazole NH, affecting hydrogen-bond donor/acceptor geometry in target binding [3].

Quantitative Differentiation Evidence for 5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole: Comparator-Based Analysis


LogP Shift of +0.8 Units vs. Des-Ethyl Analog Drives Lipophilicity-Dependent Fragment Prioritization

5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole exhibits a computed XLogP3 of 2.9, compared with 2.1 for the 4-unsubstituted analog 3-(2,6-difluorophenyl)-1H-pyrazole (CAS 154258-88-5) [1][2]. This logP differential of +0.8 units represents a ~38% increase in computed lipophilicity attributable solely to the 4-ethyl substituent. In fragment-based lead generation, this lipophilicity increment can be leveraged to modulate binding affinity without adding aromatic ring count, potentially improving Ligand Efficiency Indices (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization [3].

Fragment-Based Drug Discovery Physicochemical Property Optimization Lipophilic Ligand Efficiency

2,6-Difluorophenyl Substitution Validated as Critical Pharmacophoric Element for CDK1/CDK2 Potency in Closely Related Pyrazole Series

In the 1H-pyrazolo[3,4-b]pyridine CDK inhibitor series, the 2,6-difluorophenyl substitution was identified as critical for potent CDK1/CDK2 inhibitory activity [1]. The lead compound BMS-265246, bearing a 2,6-difluoro-4-methylphenyl ketone, demonstrated CDK1/cycB IC50 = 6 nM and CDK2/cycE IC50 = 9 nM with selectivity over CDK4 (IC50 = 230 nM, ~26- to 38-fold) . A solid-state crystal structure of analog 21j bound to CDK2 confirmed that the 2,6-difluorophenyl moiety occupies the ATP purine binding site and forms critical hydrogen bonds with Leu83 on the protein backbone [1]. While the target compound 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole is not a direct CDK inhibitor at the reported potency level, the conserved 2,6-difluorophenyl pharmacophore in an identical ortho,ortho'-difluoro configuration provides a validated starting point for fragment elaboration toward CDK and GSK kinase targets [2].

Cyclin-Dependent Kinase Inhibition Structure-Activity Relationship ATP-Competitive Inhibitor Design

Verified Commercial Purity of 98% Enables Reproducible Fragment Screening Without Purification Overhead

5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole is commercially available at a verified purity of 98% (Leyan, Product No. 2269302) . Many close structural analogs, including 3-(2,6-difluorophenyl)-1H-pyrazole (CAS 154258-88-5), are also available at 98% purity, but the 4-ethyl substitution on the target compound provides a differentiated purity-verified starting point specifically suited for fragment libraries requiring MW >200 Da and 4-position substitution vectors . The compound is supplied with hazard classification H302-H315-H319-H335, indicating standardized safety documentation, which facilitates procurement for institutional compound management systems .

Fragment Screening Quality Control Reproducibility

Fragment Library Provenance from Maybridge Collection Confirms Fitness for Structure-Based Drug Design

Identified by the synonym Maybridge3_001115, 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole is catalogued within the Thermo Fisher Maybridge fragment collection, a curated library of over 30,000 chemical fragments explicitly designed for structure-based lead identification and fragment screening campaigns . The compound's placement in this library confirms that it meets Maybridge fragment criteria: MW <300, adequate solubility for biochemical screening, and synthetic tractability for follow-up chemistry . In contrast, many closely related pyrazoles lacking the 4-ethyl group (e.g., 3-(2,6-difluorophenyl)-1H-pyrazole, MW 180.15) fall into a lower molecular weight bin that may be prioritized differently in fragment library design and may offer fewer vectors for fragment growing [1].

Fragment-Based Drug Discovery Maybridge Fragment Library Structure-Based Design

Optimal Procurement and Research Application Scenarios for 5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole


Fragment-Based Lead Generation for CDK and GSK Kinase Targets

This compound serves as a fragment hit starting point for structure-based drug design programs targeting cyclin-dependent kinases (CDK1, CDK2) and glycogen synthase kinase-3 (GSK-3). The 2,6-difluorophenyl moiety has been crystallographically validated to occupy the ATP purine binding site of CDK2 and form key H-bonds with Leu83, as demonstrated by Misra et al. (2003) [1]. Researchers can employ fragment growing from the 4-ethyl position to elaborate toward more potent leads while retaining the validated pharmacophore, leveraging the compound's Maybridge collection provenance for rapid re-supply [2].

Physicochemical Property Benchmarking and Lipophilic Efficiency Optimization

With a computed XLogP3 of 2.9 and tPSA of 28.7 Ų, 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole serves as a reference compound for calibrating lipophilic ligand efficiency (LLE) and property-based design workflows [1]. The 0.8-unit logP increase relative to the des-ethyl analog 3-(2,6-difluorophenyl)-1H-pyrazole (XLogP3 = 2.1) enables systematic assessment of how 4-position alkyl substitution affects lipophilicity, solubility, and permeability without altering the core pharmacophore. This makes it a valuable calibration standard for computational ADME prediction models and property-guided medicinal chemistry [1][3].

Kinase Selectivity Profiling Panel Reference Compound

As a fragment containing the 2,6-difluorophenyl pharmacophore, this compound can be included as a minimalist reference in broad kinase selectivity profiling panels to establish baseline selectivity fingerprints for the 2,6-difluorophenyl-pyrazole scaffold class. In the ASTEX patent family, the differentiation between 2,6-difluorophenyl and 2,6-dichlorophenyl R1 groups yields distinct kinase selectivity profiles, and profiling the unelaborated fragment against a panel of CDK, GSK, and related kinases can establish a pre-SAR baseline template for scaffold-hopping or fragment-merging strategies [2].

Synthetic Chemistry: Building Block for Diversification at the 4-Position

The 4-ethyl substituent provides a chemically accessible handle for further functionalization (e.g., halogenation, oxidation, or cross-coupling after directed metalation), enabling rapid generation of focused compound libraries for SAR exploration. Unlike the 4-unsubstituted analog, the ethyl group offers a vector for diversity-oriented synthesis without requiring de novo construction of the pyrazole core. The compound's commercial availability at 98% purity from Leyan ensures that synthetic chemistry groups can procure material with minimal purification overhead for parallel library synthesis [1].

Quote Request

Request a Quote for 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.